
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is a heterocyclic compound that contains both 1,2,3-triazole and 1,2,4-triazole rings. These triazole rings are known for their stability and versatility in various chemical reactions. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine typically involves the formation of the triazole rings followed by their functionalization. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, the reaction of 1-propyl-1H-1,2,4-triazole-5-amine with suitable alkylating agents can lead to the formation of the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.
化学反応の分析
Types of Reactions
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The triazole rings can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles such as halides, amines, and thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with reduced functional groups.
科学的研究の応用
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the development of new materials and catalysts.
作用機序
The mechanism of action of 1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine involves its interaction with specific molecular targets. The triazole rings can form hydrogen bonds and coordinate with metal ions, which can influence various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
1-Propyl-1H-1,2,4-triazol-5-amine: A related compound with a similar triazole structure.
1-Hydroxymethyl-1,2,4-triazole: Another triazole derivative with different functional groups.
1-(1-Propyl-1H-1,2,4-triazol-5-yl)ethanamine: A compound with a similar triazole core but different substituents.
Uniqueness
1-((1-Propyl-1h-1,2,4-triazol-5-yl)methyl)-1h-1,2,3-triazol-4-amine is unique due to its dual triazole rings, which provide enhanced stability and reactivity. This makes it a valuable compound for various research and industrial applications.
特性
分子式 |
C8H13N7 |
|---|---|
分子量 |
207.24 g/mol |
IUPAC名 |
1-[(2-propyl-1,2,4-triazol-3-yl)methyl]triazol-4-amine |
InChI |
InChI=1S/C8H13N7/c1-2-3-15-8(10-6-11-15)5-14-4-7(9)12-13-14/h4,6H,2-3,5,9H2,1H3 |
InChIキー |
NRZKMUQEPZJQIQ-UHFFFAOYSA-N |
正規SMILES |
CCCN1C(=NC=N1)CN2C=C(N=N2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



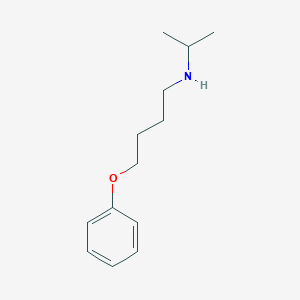

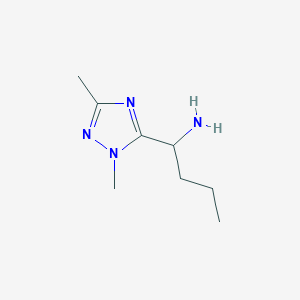
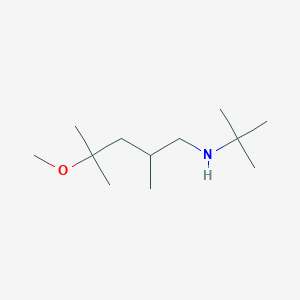
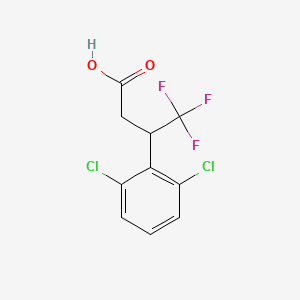
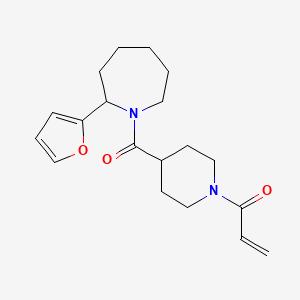
![2-Isocyanato-7-oxabicyclo[2.2.1]heptane](/img/structure/B13532068.png)
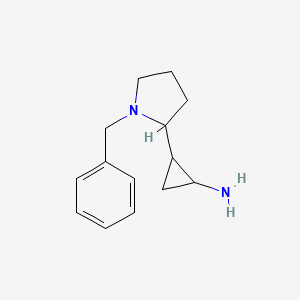
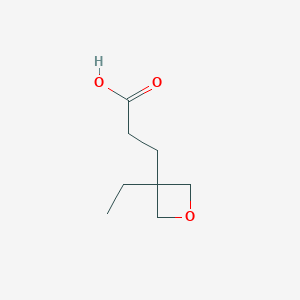
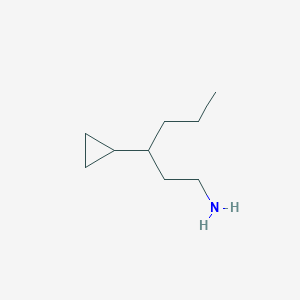
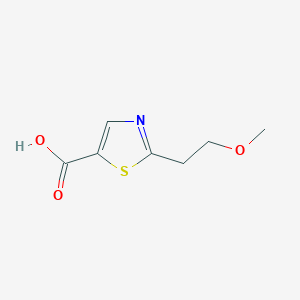

![2-(Bicyclo[2.2.1]heptan-2-yl)-N-methylethan-1-amine](/img/structure/B13532113.png)
